molecular formula C10H11Cl2N3 B2746818 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride CAS No. 2377030-90-3

6-(pyridin-4-yl)pyridin-3-amine dihydrochloride

Cat. No.: B2746818
CAS No.: 2377030-90-3
M. Wt: 244.12
InChI Key: JLJSIQGEPHBLLN-UHFFFAOYSA-N
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Description

6-(pyridin-4-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H9N3.2HCl. It is a derivative of bipyridine, featuring two pyridine rings connected by an amine group. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 4-bromopyridine with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling of the two pyridine rings, forming the desired bipyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-4-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the bipyridine derivative.

    Reduction: Amine derivatives with reduced pyridine rings.

    Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Scientific Research Applications

6-(pyridin-4-yl)pyridin-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Tri(pyridin-4-yl)amine: Another bipyridine derivative with three pyridine rings.

    N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a different substitution pattern on the pyridine rings.

Uniqueness

6-(pyridin-4-yl)pyridin-3-amine dihydrochloride is unique due to its specific structural arrangement, which allows for distinct interactions with molecular targets. This uniqueness makes it valuable in various research applications, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

6-pyridin-4-ylpyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-7H,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJSIQGEPHBLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377030-90-3
Record name 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride
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